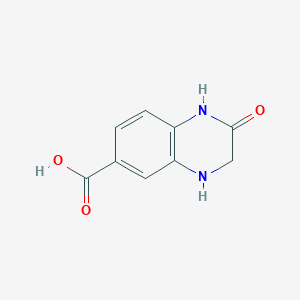

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

説明

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a bicyclic heteroaromatic compound featuring a quinoxaline core with a ketone group at position 2 and a carboxylic acid substituent at position 6 (Fig. 1). Its molecular formula is C₉H₈N₂O₃ (molecular weight: 192.17 g/mol). The compound's structure combines hydrogen-bonding capabilities (via the carboxylic acid and ketone groups) with π-conjugation, making it a versatile scaffold for pharmaceutical and materials science applications.

特性

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNYVKDHRBGXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365993 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189497-99-2 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the cyclization of substituted o-nitrophenylglycines. One common method includes the reduction of substituted o-nitrophenylglycines followed by cyclization to form the desired quinoxaline derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization process .

化学反応の分析

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of tetrahydroquinoxaline derivatives.

Substitution: Substitution reactions can introduce different substituents on the quinoxaline ring, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different biological and chemical properties .

科学的研究の応用

Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including oxidation and substitution, leading to derivatives with diverse properties .

Biology

Studies have demonstrated the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines such as HeLa and K562 .

Medicine

The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Notably, some derivatives have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. For instance, compound 13d exhibited an IC₅₀ of 0.126 μM against HeLa cells .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes due to its unique chemical properties and reactivity .

The biological activity of this compound has been extensively studied:

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of its derivatives:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 13d | HeLa | 0.126 |

| 13d | SMMC-7721 | 0.071 |

| 13d | K562 | 0.164 |

These compounds inhibit tubulin polymerization and induce apoptosis by arresting the cell cycle at the G2/M phase .

Case Studies

A notable study evaluated a series of quinoxaline derivatives for their potential as PARP-1 inhibitors. Some derivatives showed nanomolar IC₅₀ values against PARP-1 (e.g., IC₅₀ = 3.05 nM), indicating strong inhibitory potential compared to standard drugs like Olaparib .

作用機序

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, some derivatives of this compound have been shown to inhibit tubulin polymerization, affecting cell division and inducing apoptosis in cancer cells .

類似化合物との比較

Positional Isomers: 3-Oxo vs. 2-Oxo Derivatives

- 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CID 2049053, C₉H₈N₂O₃): Key Difference: The ketone group is at position 3 instead of 2. Impact: This positional isomer exhibits distinct biological activity, including tubulin polymerization inhibition and antiproliferative effects in cancer cells . The altered hydrogen-bonding pattern likely influences its interaction with tubulin compared to the 2-oxo analogue. SMILES: C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O .

- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid hydrate (CAS 1255717-69-1): Key Difference: Additional ketone at position 3. This derivative is used in luminescent metal-organic frameworks (MOFs) for detecting anions like Cr₂O₇²⁻ .

Substituent Variations: Alkyl and Ester Groups

- (2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (PDB ID: 5GV, C₁₁H₁₂N₂O₃): Key Difference: Ethyl group at position 2 and ketone at position 3. Impact: The ethyl substituent introduces chirality, which may affect receptor binding in biological systems. Its molecular weight (220.23 g/mol) and lipophilicity differ significantly from the 2-oxo parent compound .

- Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CymitQuimica, C₁₀H₁₀N₂O₃): Key Difference: Carboxylic acid is esterified to a methyl group. Impact: Increased lipophilicity improves membrane permeability, making it a prodrug candidate. However, esterification reduces hydrogen-bonding capacity .

Nitrogen-Substituted Analogues

- 1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS 1031655-17-0, C₁₁H₁₂N₂O₃): Key Difference: Ethyl group on the nitrogen at position 1. Impact: N-alkylation may enhance metabolic stability by reducing oxidative deamination. This derivative is marketed for research in coordination chemistry .

Quinoline-Based Analogues

- Benzylquinoline carboxylic acid (27) (1-(4-methoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid): Key Difference: Quinoline core replaces quinoxaline, with a methoxy substituent. Impact: The planar quinoline structure enhances π-stacking interactions, but the lack of a second nitrogen reduces hydrogen-bonding diversity compared to quinoxalines .

Comparative Data Table

生物活性

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS No. 189497-99-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies. Derivatives of this compound have been synthesized and evaluated for their biological activities. Notably, a series of N-substituted derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa and K562 cells .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of this compound derivatives. For instance:

- Compound 13d exhibited an IC₅₀ of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells. This compound also inhibited tubulin polymerization with an IC₅₀ of 3.97 μM and induced apoptosis by arresting the cell cycle at the G2/M phase .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 13d | HeLa | 0.126 |

| 13d | SMMC-7721 | 0.071 |

| 13d | K562 | 0.164 |

The mechanism by which these compounds exert their antiproliferative effects involves inhibition of tubulin polymerization, which is crucial for cell division. The binding mode at the colchicine binding site has been characterized, providing insights into the structure-activity relationship (SAR) that can guide further drug development .

Case Studies

A notable study investigated a range of quinoxaline derivatives for their potential as PARP-1 inhibitors. While not directly focused on this compound itself, it illustrates the broader context in which similar compounds are evaluated:

- PARP Inhibition : Some derivatives showed nanomolar IC₅₀ values against PARP-1 (e.g., IC₅₀ = 3.05 nM), indicating strong inhibitory potential compared to standard drugs like Olaparib .

Future Directions

The promising biological activities exhibited by this compound derivatives suggest several avenues for future research:

- Optimizing Derivatives : Further optimization of chemical structures to enhance potency and selectivity against cancer cell lines.

- Exploring Other Biological Activities : Investigating additional therapeutic applications beyond oncology, such as antimicrobial or anti-inflammatory properties.

- In Vivo Studies : Conducting in vivo studies to assess the pharmacokinetics and toxicity profiles of these compounds.

Q & A

Q. How does pH affect the compound’s stability in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. Monitor degradation via UV-Vis (λmax = 270 nm) and identify hydrolytic byproducts (e.g., quinoxaline-6-carboxylic acid) via LC-MS .

Data Contradiction and Validation

Q. What experimental controls are critical when comparing antioxidant activity studies with conflicting results?

- Methodological Answer : Include Trolox as a positive control in DPPH/ABTS assays. Normalize data to cell viability (e.g., LDH release) and account for batch-to-batch variability in compound synthesis .

Q. Q. How can meta-analysis reconcile discrepancies in reported IC50 values for enzyme inhibition?

- Methodological Answer : Pool data from ≥5 independent studies, adjust for assay conditions (e.g., substrate concentration, incubation time), and apply random-effects models. Validate with in silico docking consensus .

Methodological Best Practices

Q. Which spectroscopic techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Use UPLC-MS/MS with deuterated internal standards (e.g., D4-analog). Optimize MRM transitions (m/z 235 → 189 for quantification) and validate linearity (R² > 0.99) across 1–1000 ng/mL .

Q. What crystallographic parameters should be prioritized for accurate space group assignment?

- Methodological Answer : Collect high-resolution data (<1.0 Å), refine with SHELXL, and validate Rint (<5%). Compare with CCDC entries (e.g., 1983315) for quinoxaline packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。